拉莫三嗪杂质 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lamotrigine is a synthetic phenyltriazine and an anticonvulsant and anti-epileptic drug . It is a gamma-aminobutyric acid (GABA) enhancer used to treat bipolar disease . Lamotrigine is a member of the sodium channel blocking class of antiepileptic drugs .

Synthesis Analysis

Robust optimization was applied for the development of a reliable analytical assay for lamotrigine and its impurities in tablets by chaotropic chromatography . The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .Chemical Reactions Analysis

The principal synthetic route indicative impurity in lamotrigine bulk drug was performed by RP-HPLC-thermospray mass spectrometry . RP-HPLC is also used in an official USP monograph for testing of organic impurities .科学研究应用

Drug Delivery Systems

Lamotrigine impurity H has been used in the development of molecularly imprinted polymers (MIPs) . These MIPs are designed specifically for lamotrigine and function as drug carriers . The magnetic MIP synthesized from itaconic acid and ethylene glycol dimethacrylate exhibited a drug loading capacity of 3.4 ± 0.9 μg g −1 . This study holds promise for the potential nasal administration of lamotrigine in future applications .

Chromatography Assays

Lamotrigine impurity H is also used in chaotropic chromatography assays . These assays are used for the development of a reliable analytical method for lamotrigine and its impurities in tablets . The method was validated and its reliability for routine pharmaceutical analysis confirmed .

Antiepileptic Drug

Lamotrigine impurity H is a gamma-aminobutyric acid (GABA) enhancer . It is used as an anticonvulsant and anti-epileptic drug . It is effective against stiffening and rhythmical convulsions, as well as in the treatment of psychiatric disorders and mood stabilization .

Mood Stabilizer

Apart from being an antiepileptic drug, Lamotrigine impurity H also acts as a mood stabilizer . It is approved for maintenance treatment of bipolar type I .

Treatment of Seizures

Lamotrigine impurity H is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome .

Pharmaceutical Analysis

Lamotrigine impurity H is used in pharmaceutical analysis . It is used in the testing of organic impurities in tablets .

作用机制

Target of Action

Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .

Mode of Action

Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate

Biochemical Pathways

The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .

Pharmacokinetics

Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration

Result of Action

The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics

安全和危害

未来方向

属性

IUPAC Name |

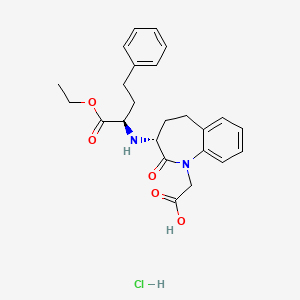

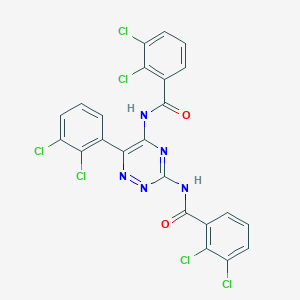

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGAPUQPXJNKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11Cl6N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine impurity H | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)